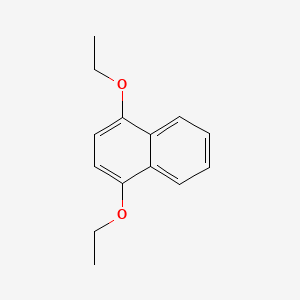

1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline

Übersicht

Beschreibung

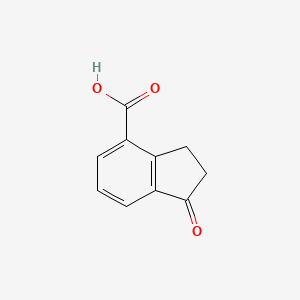

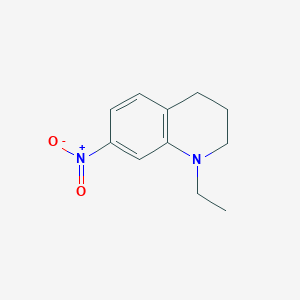

1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C11H14N2O2 . It is used in the synthesis of drugs and pesticides, and can also be used as a precursor of organic materials for the preparation of dyes and softeners .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives has garnered significant attention in recent years due to their biological activities . A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU has been reported . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis

The molecular structure of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 206.24 .Chemical Reactions Analysis

The chemical reactions of 1,2,3,4-tetrahydroquinoline derivatives involve various multicomponent reactions for the C(1)-functionalization . Reactions involving isomerization of iminium intermediate ( exo / endo isomerization) are highlighted .Physical And Chemical Properties Analysis

1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline has a melting point of -17 to -13 °C, a boiling point of 113-114 °C at 11 mm Hg, and a density of 1.093 g/mL at 25 °C . Its vapor density is 4.5 (vs air), vapor pressure is 0.07 mm Hg at 20 °C, and refractive index is n 20/D 1.625 .Wissenschaftliche Forschungsanwendungen

Ethylene Polymerization Catalysts

Research into nickel complexes derived from ligands similar to 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline has shown significant applications in ethylene polymerization. For instance, a series of nickel complexes exhibited high catalytic activities for ethylene polymerization when treated with ethylaluminum sesquichloride or methylaluminoxane, highlighting the potential of tetrahydroquinoline derivatives in polymer synthesis (Liping Zhang et al., 2011).

Antibiotic Properties

A tetrahydroquinoline derivative, identified as helquinoline, was discovered in cultures of Janibacter limosus and showed significant biological activity against bacteria and fungi. This discovery underscores the potential of tetrahydroquinoline compounds in developing new antibiotics (R. Asolkar et al., 2004).

Synthesis of Novel Quinoline Derivatives

Efforts in chemical synthesis have led to the creation of novel quinoline derivatives with potential for various applications. For example, the chemical reduction of 7-azido-8-nitroquinoline yielded ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate and its derivatives, showcasing the versatility of tetrahydroquinoline scaffolds in chemical synthesis (Jalal A. Zahra et al., 2007).

Fluorescence Probes

Tetrahydroquinoline derivatives have been studied for their fluorescence properties, suggesting their potential as molecular fluorescent probes. The modifications on the amino group of these compounds enable their application in labeling and detecting biological molecules (K. Motyka et al., 2011).

Redox Annulations in Organic Synthesis

Amines, including tetrahydroisoquinoline, undergo redox-neutral annulations with ortho-(nitromethyl)benzaldehyde, facilitated by benzoic acid. This process yields tetrahydroprotoberberines, demonstrating the role of tetrahydroquinoline derivatives in synthesizing complex organic molecules (D. Rickertsen et al., 2020).

Zukünftige Richtungen

1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline is an important intermediate in organic synthesis, often used in the synthesis of drugs and pesticides . It can also be used as a precursor of organic materials for the preparation of dyes and softeners . Future research may focus on exploring its potential applications in other fields.

Eigenschaften

IUPAC Name |

1-ethyl-7-nitro-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-12-7-3-4-9-5-6-10(13(14)15)8-11(9)12/h5-6,8H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCATNRJGJWEKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00484684 | |

| Record name | 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline | |

CAS RN |

57883-28-0 | |

| Record name | 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[2,3-b]pyridin-3(2H)-one](/img/structure/B1590133.png)